![molecular formula C40H66O10 B015650 Venturicidin B CAS No. 33538-72-6](/img/structure/B15650.png)
Venturicidin B
Übersicht
Beschreibung
Venturicidin B, also known as Aabomycin A2, is a macrolide antibiotic isolated from Streptomyces sp . It is used as an antifungal agent and is a potent inhibitor of the mitochondrial F0- ATP synthase complex .
Molecular Structure Analysis
Venturicidin B has a molecular weight of 707.00 and its molecular formula is C40H66O10 . The Venturicidin B molecule contains a total of 118 bond(s). There are 52 non-H bond(s), 5 multiple bond(s), 9 rotatable bond(s), 5 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 4 hydroxyl group(s), 3 secondary alcohol(s), and 3 ether(s) (aliphatic) .Chemical Reactions Analysis
Venturicidin B is a potent inhibitor of bacterial and mitochondrial ATP-synthase complexes acting on the F0 membrane sector . It strongly inhibits ATP-driven proton transport and ATP hydrolysis .Physical And Chemical Properties Analysis
Venturicidin B is a white to off-white solid . It is soluble in ethanol, methanol, DMF, and DMSO .Wissenschaftliche Forschungsanwendungen
Interaction with Fo·F1-ATPase/ATP Synthase
Venturicidin B interacts with Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes . It blocks the synthesis and hydrolysis of ATP with a significant difference in the affinity . This interaction has been studied in detail in tightly coupled membranes of Paracoccus denitrificans under conditions of membrane potential generation .
Inhibition of ATP Synthesis
Venturicidin B inhibits ATP synthesis . It has been demonstrated that membrane energization did not affect the affinity of Fo·F1-ATPase/synthase for venturicidin . At low inhibitor concentrations, venturicidin strongly inhibited ATP synthesis without decrease in the rate of ATP hydrolysis .
Potentiation of Aminoglycoside Antibiotics
Venturicidin B potentiates the aminoglycoside antibiotic gentamicin against multidrug-resistant clinical isolates of Staphylococcus, Enterococcus, and Pseudomonas aeruginosa . The combination of gentamicin and Venturicidin B was bactericidal and rapidly eradicated methicillin-resistant S. aureus (MRSA) .
Uncoupling of ATP Synthesis from Electron Transport
The molecular mechanism of gentamicin potentiation activity is attributed to uncoupling of ATP synthesis by Venturicidin B from electron transport . This presumably happens by blocking the proton flow through ATP synthase, which results in an elevated concentration of extracellular protons and subsequent anticipated raise in gentamicin uptake .
Disruption of Proton Flux
Venturicidin B disrupts the proton flux . This is characterized by perturbed membrane potential in MRSA . This disruption of the proton flux complements aminoglycoside antibiotics against MDR bacteria .
Antifungal Activity
Venturicidins, including Venturicidin B, are a group of antifungal compounds . The first member of this class was isolated from Streptomyces bacteria in 1961 . They have been used in the treatment of various fungal infections .
Safety And Hazards
Venturicidin B is a toxic antibiotic and a potent fungicide . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOYQVOQUWWSAB-KEXSXYLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Venturicidin B | |
CAS RN |
33538-72-6 | |
Record name | Venturicidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VENTURICIDIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What distinguishes Venturicidin B from Venturicidin A?
A1: Both Venturicidin A and B are antifungal compounds isolated from the Streptomyces aureofaciens DUGGAR strain [, , ]. The key difference lies in their sugar moieties. Methanolysis of Venturicidin B yields the methyl glycoside of 2-deoxy-D-rhamnose. In contrast, Venturicidin A produces the corresponding 3-O-carbamate of the same sugar upon methanolysis []. This structural difference suggests potential variations in their antifungal activity and mechanism of action.
Q2: Where can I find more detailed information about the structural characterization of Venturicidin B, such as its molecular formula, weight, and spectroscopic data?
A3: Unfortunately, the provided research abstracts [, , ] do not offer comprehensive structural data for Venturicidin B. To obtain this information, it's recommended to consult the full research articles or other scientific databases.
Q3: Has the impact of structural modifications on the activity of Venturicidin B been investigated?
A4: The provided abstracts [, , ] do not offer any insights into Structure-Activity Relationship (SAR) studies concerning Venturicidin B. Investigating how modifications to its structure influence its activity, potency, and selectivity would be valuable for future research. This could involve synthesizing Venturicidin B analogs and evaluating their antifungal properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.